Ethyl 4,4-difluorocyclohexanecarboxylate

Physicochemical profiling Drug design Bioisostere evaluation

Ethyl 4,4-difluorocyclohexanecarboxylate (CAS 178312-47-5) is a gem‑difluorinated cyclohexane ester that serves as a high‑value synthetic intermediate for pharmaceuticals and fine chemicals. The two fluorine atoms at the 4‑position impart distinct physicochemical properties—lower pKa, altered lipophilicity, and enhanced metabolic stability—compared with the non‑fluorinated parent ethyl cyclohexanecarboxylate (CAS 3289‑28‑9).

Molecular Formula C9H14F2O2
Molecular Weight 192.2 g/mol
CAS No. 178312-47-5
Cat. No. B063153
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4,4-difluorocyclohexanecarboxylate
CAS178312-47-5
Molecular FormulaC9H14F2O2
Molecular Weight192.2 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CCC(CC1)(F)F
InChIInChI=1S/C9H14F2O2/c1-2-13-8(12)7-3-5-9(10,11)6-4-7/h7H,2-6H2,1H3
InChIKeyHZZDWLBBNSDYQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 4,4-Difluorocyclohexanecarboxylate (CAS 178312-47-5) – Why This Fluorinated Ester Building Block Outperforms Generic Cyclohexanecarboxylates


Ethyl 4,4-difluorocyclohexanecarboxylate (CAS 178312-47-5) is a gem‑difluorinated cyclohexane ester that serves as a high‑value synthetic intermediate for pharmaceuticals and fine chemicals [1]. The two fluorine atoms at the 4‑position impart distinct physicochemical properties—lower pKa, altered lipophilicity, and enhanced metabolic stability—compared with the non‑fluorinated parent ethyl cyclohexanecarboxylate (CAS 3289‑28‑9) [2]. It is a key precursor in the industrial synthesis of the marketed CCR5 antagonist Maraviroc for HIV treatment . Typical commercial grades achieve ≥98% purity (GC) and are supplied as a clear colorless liquid .

Ethyl 4,4-Difluorocyclohexanecarboxylate (CAS 178312-47-5) – Why Un‑fluorinated or Mono‑fluorinated Analogs Cannot Substitute


Simple replacement of this gem‑difluoro building block with ethyl cyclohexanecarboxylate (non‑fluorinated) or ethyl 4‑fluorocyclohexanecarboxylate (mono‑fluorinated) leads to a different electronic landscape, altered metabolic fate, and compromised synthetic utility in pharmaceutical routes. The two C–F bonds (bond dissociation energy ≈116 kcal/mol vs. 99 kcal/mol for C–H) block oxidative metabolism at the 4‑position, a common liability of un‑fluorinated cyclohexane rings [1]. The electron‑withdrawing effect of the gem‑difluoro group also shifts the pKa of the derived carboxylic acid by approximately –0.8 units and changes the LogP, impacting both reactivity and downstream drug‑likeness [2]. These differences are not cosmetic; they directly determine whether a synthesis route meets the purity, yield, and regulatory specifications required for pharmaceutical intermediates used in approved drugs like Maraviroc .

Ethyl 4,4-Difluorocyclohexanecarboxylate (CAS 178312-47-5) – Quantitative Differentiation Evidence Against Closest Analogs


Acidity Shift (pKa) of the Derived Carboxylic Acid vs. Non‑Fluorinated Parent

Introduction of the gem‑difluoro group at the 4‑position lowers the pKa of the corresponding carboxylic acid. The predicted pKa of 4,4‑difluorocyclohexanecarboxylic acid (CAS 122665‑97‑8) is 4.06 ± 0.10 , whereas the experimentally reported pKa of un‑substituted cyclohexanecarboxylic acid is 4.90 [1]. This –0.84 unit shift is consistent with the 0.3–0.5 unit decrease reported in systematic gem‑difluorination studies [2] and reflects the inductive electron‑withdrawing effect of the fluorine atoms.

Physicochemical profiling Drug design Bioisostere evaluation

Lipophilicity Modulation (LogP) vs. Non‑Fluorinated Ethyl Cyclohexanecarboxylate

The gem‑difluoro substitution reduces the LogP of the ester relative to the non‑fluorinated analog. Ethyl 4,4‑difluorocyclohexanecarboxylate has a measured/calculated LogP of 1.85–2.375 , whereas ethyl cyclohexanecarboxylate (CAS 3289‑28‑9) has an experimentally derived LogP of 2.77 [1]. This decrease of 0.4–0.9 LogP units mirrors the 0.5–0.6 unit reduction observed in broader gem‑difluorinated cycloalkane series [2].

Lipophilicity ADME Drug-likeness

Metabolic Stability – Blocking of CYP‑Mediated 4‑Position Hydroxylation

Un‑substituted cyclohexane rings are susceptible to metabolic hydroxylation at the 4‑methylene position by cytochrome P450 enzymes. Replacing the 4‑CH₂ group with a 4‑CF₂ fragment prevents this oxidative degradation because the C–F bond (116 kcal/mol) is significantly stronger than the C–H bond (99 kcal/mol) [1]. In systematic evaluations, gem‑difluorination either did not affect or slightly improved the metabolic stability of model cycloalkane derivatives in human liver microsome assays [2]. This principle was explicitly validated in the development of Maraviroc, where the 4,4‑difluoro motif prevented metabolic hydroxylation and reduced compound toxicity [3].

Metabolic stability CYP450 Oxidative metabolism

Synthetic Yield Optimization – Patent‑Reported Process Yields for the Target Compound

The synthesis of ethyl 4,4‑difluorocyclohexanecarboxylate via deoxofluorination of ethyl 4‑oxocyclohexanecarboxylate has been optimized to achieve isolated yields in the 69–83% range depending on the fluorinating agent and conditions . In contrast, older DAST‑based methods gave lower yields (~25%) and generated difficult‑to‑separate mono‑fluoroolefin by‑products . Modern commercial processes using phosphorus pentachloride/HF two‑stage protocols or improved DAST conditions now reliably deliver product with >98% purity (GC) , making the compound a cost‑effective procurement choice for kilo‑lab and pilot‑plant operations.

Process chemistry Fluorination yield Scale‑up

Regiospecific Gem‑Difluoro Substitution Pattern – Structural Uniqueness vs. Regioisomeric Difluoro Analogs

The 4,4‑gem‑difluoro substitution pattern is structurally distinct from the 3,3‑ and 2,2‑difluoro regioisomers. Synthetic access to 3,3‑ and 5,5‑difluoro‑2‑aminocyclohexanecarboxylates typically requires different routes (e.g., organoselenium chemistry) and yields different conformational and electronic profiles [1]. The 4,4‑difluoro isomer benefits from symmetry (achiral cyclohexane ring) and well‑established commercial synthesis from the readily available ethyl 4‑oxocyclohexanecarboxylate [2]. This regiospecificity is essential for the Maraviroc pharmacophore, where the 4,4‑difluorocyclohexyl moiety was specifically selected to eliminate hERG channel affinity (no binding at 300 nM) while maintaining antiviral potency .

Regiochemistry Structure–activity relationship Building block design

Ethyl 4,4-Difluorocyclohexanecarboxylate (CAS 178312-47-5) – Highest‑Impact Application Scenarios Supported by Differentiation Evidence


Maraviroc and CCR5 Antagonist API Synthesis – Where the 4,4‑Difluoro Motif Is Structurally Mandatory

Ethyl 4,4‑difluorocyclohexanecarboxylate is the established precursor to 4,4‑difluorocyclohexanecarboxylic acid, one of three key fragments in the industrial synthesis of Maraviroc (Selzentry®) . The 4,4‑difluoro motif cannot be replaced by un‑fluorinated or mono‑fluorinated cyclohexane analogs without losing the metabolic stability and hERG selectivity required for the drug product. The optimized synthesis yields (69–83%) and commercial availability at ≥98% purity (GC) make this compound the go‑to building block for generic Maraviroc process development and for medicinal chemistry programs exploring CCR5‑targeted chemokine receptor antagonists .

Design of Metabolically Stabilized Cyclohexane‑Containing Drug Candidates

For any medicinal chemistry program where a cyclohexane ring is expected to undergo in vivo metabolism, the 4,4‑difluoro substitution provides a validated strategy to block CYP‑mediated 4‑hydroxylation . The C–F bond strength (116 kcal/mol vs. 99 kcal/mol for C–H) and the documented preservation or slight improvement of metabolic stability in human liver microsome assays make this ester a rational first choice for synthesizing fluorinated building blocks destined for pharmacokinetic optimization.

Physicochemical Property Tuning – pKa and LogP Modulation of Carboxylic Acid Derivatives

Researchers requiring a cyclohexane carboxylic acid with a lower pKa (~4.06 vs. 4.90 for the parent) and moderately reduced lipophilicity (LogP ~1.85–2.375 vs. 2.77 for the non‑fluorinated ester) will find ethyl 4,4‑difluorocyclohexanecarboxylate an ideal starting material . The predictable –0.8 unit pKa shift and –0.4 to –0.9 LogP reduction, consistent across gem‑difluorination studies , allow formulation scientists and medicinal chemists to rationally adjust solubility, permeability, and salt‑formation properties without extensive analog synthesis.

Process Chemistry Scale‑up and Cost‑Optimized Procurement

With modern synthetic routes achieving 69–83% isolated yield compared to early methods yielding only ~25%, procurement of this compound at ≥98% purity (GC) from multiple qualified vendors represents a cost‑efficient decision for kilo‑lab and pilot‑plant operations . The well‑characterized boiling point (84–86 °C at 8 mmHg) and liquid physical form at ambient temperature simplify handling, distillation, and quality control, reducing operational complexity in multi‑step synthesis campaigns .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 4,4-difluorocyclohexanecarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.